4-Amino-3-(trifluoromethyl)butan-1-ol

Description

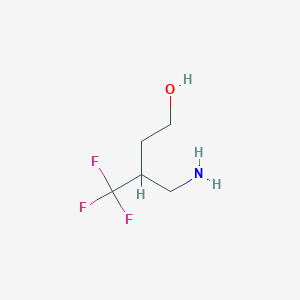

4-Amino-3-(trifluoromethyl)butan-1-ol is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group on a butane backbone

Properties

IUPAC Name |

3-(aminomethyl)-4,4,4-trifluorobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3NO/c6-5(7,8)4(3-9)1-2-10/h4,10H,1-3,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBOHZAOYRUECZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(trifluoromethyl)butan-1-ol can be achieved through several methods. One common approach involves the hydroamination of olefins with nitroarenes, as reported by Baran and coworkers . This method provides a practical route to access sterically hindered amines, including this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroamination processes, which are optimized for yield and purity. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(trifluoromethyl)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields aldehydes or ketones, while reduction of the amino group can produce secondary or tertiary amines.

Scientific Research Applications

4-Amino-3-(trifluoromethyl)butan-1-ol has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Medicinal Chemistry: The compound is used in the preparation of drug candidates, especially those containing hindered amine motifs.

Industrial Applications: It is employed in the production of various chemicals and materials due to its unique reactivity and stability.

Mechanism of Action

The mechanism by which 4-Amino-3-(trifluoromethyl)butan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

- 3-Methyl-3-((4-(trifluoromethyl)phenyl)amino)butan-1-ol

- 1-Amino-4,4,4-trifluoro-butan-2-ol

- ®-3-Amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride

Uniqueness

4-Amino-3-(trifluoromethyl)butan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it valuable in various applications.

Biological Activity

4-Amino-3-(trifluoromethyl)butan-1-ol is an organic compound notable for its unique trifluoromethyl group, which significantly influences its chemical reactivity and biological interactions. This compound possesses a molecular formula of CHFN and features an amino group along with a hydroxyl group (-OH) on a butanol backbone. The trifluoromethyl substituent enhances lipophilicity and alters the compound's pharmacological properties, making it a subject of interest in medicinal chemistry and related fields.

The presence of the trifluoromethyl group is crucial in modulating the biological activity of compounds. This group is known to enhance the potency of various drugs by improving their binding affinity to biological targets. The lipophilic nature of the trifluoromethyl moiety allows for better membrane permeability, which is essential for drug efficacy.

Research indicates that this compound may interact with specific biological targets, including receptors and enzymes. The trifluoromethyl group can influence the compound's interaction with proteins, potentially enhancing its inhibitory effects on various biological pathways.

Case Studies

- Antimalarial Activity : In a study focusing on structurally similar compounds, it was found that derivatives containing trifluoromethyl groups exhibited improved antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum. The modifications led to enhanced potency due to increased lipophilicity and better cellular uptake .

- Neuropharmacological Effects : Another investigation into compounds with similar structures revealed that the incorporation of trifluoromethyl groups could lead to pronounced analgesic effects. This suggests potential applications in pain management therapies .

Comparative Analysis

The following table summarizes the structural features and biological activities of various compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 4-Amino-3-(difluoromethyl)butan-1-ol | Similar backbone with difluoromethyl | Potentially lower lipophilicity compared to trifluoro version | Moderate activity |

| 4-Amino-2-(trifluoromethyl)phenylbutan-1-ol | Contains phenyl ring | Higher aromatic character; different biological activities due to aromaticity | Enhanced receptor binding |

| 4-Amino-3-(trichloromethyl)butan-1-ol | Contains trichloromethyl group | Different reactivity profile due to chlorine atoms | Variable activity |

Synthesis Methods

Several synthetic routes have been developed for producing this compound, emphasizing the importance of controlling reaction conditions to optimize yield and purity. The synthesis often involves starting materials that are readily available and utilize established organic chemistry techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.